Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582) is a novel peroxisome proliferator-activated receptor γ (PPARγ) scaffold. [ [] ] It is a synthetic compound not found in nature and has been investigated for its potential therapeutic applications. This compound exhibits high affinity competitive binding to the PPARγ-LBD. [ [] ]
Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582) acts as an agonist of PPARγ. [ [] ] This implies that it binds to the PPARγ receptor and activates it, initiating downstream signaling pathways that regulate gene expression related to glucose and lipid metabolism.
Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582) has been identified as a potential therapeutic agent for diseases related to PPARγ dysfunction. [ [] ] Specifically, its ability to act as a PPARγ agonist makes it a candidate for further research in metabolic disorders like type 2 diabetes, where PPARγ activation plays a role in improving insulin sensitivity and glucose uptake.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4